molecular formula C17H23F3N2O B5508833 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B5508833
M. Wt: 328.37 g/mol
InChI Key: NXZYNPNLGVMDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine involves multi-step processes, including condensation, cyclization, and sometimes, specific reactions tailored to introduce or modify functional groups. For example, compounds with structural similarities have been synthesized through a three-step synthesis starting from readily available precursors, utilizing titanium tetrachloride catalyzed condensation and subsequent ring closure of intermediate amides (Nielsen & Pedersen, 1985).

Scientific Research Applications

Hypotensive Activity

A novel series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which include compounds structurally related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine, demonstrates hypotensive activity. These compounds act as alpha blockers with both peripheral and central activities, contributing to their potential in managing hypertension (Tenbrink et al., 1981).

Bradycardic Potency

Compounds with a piperazine moiety, including derivatives related to the chemical structure , have been explored for their bradycardic activity. These compounds exhibit vasorelaxant and heart-rate-reducing activities, highlighting their therapeutic potential in cardiovascular diseases (Liang et al., 2010).

Synthesis and Psychotropic Activity

The synthesis of annulated 1,2,3-triazoles leading to 10-(4-substituted-1-piperazinyl)-1,2,3-triazolo[4,5-b][1,5]benzoxazepines reveals their psychotropic activity. These compounds are prepared through a multi-step synthesis, indicating the versatile chemical manipulations possible with piperazine derivatives for potential therapeutic use (Nielsen & Pedersen, 1985).

Antihypertensive Agents

The research into 2,4-diamino-6,7-dimethoxyquinazolines, including derivatives with a piperazine linkage, showcases their role as potent alpha 1-adrenoceptor antagonists and antihypertensive agents. This class of compounds displays high binding affinity for alpha 1-adrenoceptors, contributing to their therapeutic efficacy in hypertension management (Campbell et al., 1987).

properties

IUPAC Name

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c18-17(19,20)13-22-8-6-21(7-9-22)12-14-5-10-23-16-4-2-1-3-15(16)11-14/h1-4,14H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYNPNLGVMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CN3CCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

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